molecular formula C19H26N6S B5678370 N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine

N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine

Cat. No. B5678370
M. Wt: 370.5 g/mol
InChI Key: HUMAKBABKCLOQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine involves complex organic reactions. For instance, a method involving Cu-catalyzed aerobic oxidative conditions utilizes ethyl tertiary amines as carbon sources to achieve the synthesis of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives. This process demonstrates the innovative use of ethyl tertiary amines and molecular oxygen, highlighting a novel activation mode that features broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Additionally, cross-coupling methods, such as Stille and Negishi cross-coupling, play a significant role in the large-scale preparation of complex imidazole−thienopyridine compounds, illustrating the challenges and solutions in synthesizing such molecules on a larger scale (Ragan et al., 2003).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is of great interest due to their potential biological activities. Studies on N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues have been conducted to explore their inhibitory potency against various protein kinases. The design and preparation of these compounds involve microwave-accelerated multi-step synthesis, which underscores the complexity and specificity of their molecular structures (Loidreau et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidin-4-amines is significant for their potential as kinase inhibitors. Their synthesis and biological evaluation involve intricate chemical reactions, demonstrating their versatility and the potential for the development of pharmacological inhibitors (Loidreau et al., 2012). Furthermore, the catalytic four-component reaction offers a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of step economy and reduced environmental impact in chemical synthesis (Shi et al., 2018).

Physical Properties Analysis

The physical properties of such compounds are closely tied to their molecular structure and synthesis methods. The detailed analysis of these properties is essential for understanding the compound's stability, solubility, and potential applications in various biological or chemical systems.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, are crucial for the development of these compounds as potential therapeutic agents. Their ability to inhibit specific kinases, as demonstrated by compounds with similar structural features, suggests a significant potential for the development of new drugs or chemical tools (Loidreau et al., 2012).

properties

IUPAC Name

N-[3-(2-ethylimidazol-1-yl)propyl]-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6S/c1-2-17-21-8-12-24(17)9-3-7-20-15-4-10-25(11-5-15)19-18-16(6-13-26-18)22-14-23-19/h6,8,12-15,20H,2-5,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAKBABKCLOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCNC2CCN(CC2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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